molecular formula C7H12O4 B13803264 1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) CAS No. 73083-42-8

1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)

Cat. No.: B13803264
CAS No.: 73083-42-8
M. Wt: 160.17 g/mol
InChI Key: SWNQQEKUBGWZBA-WHFBIAKZSA-N
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Description

The compound 1,3-Dioxolane-2-carboxylic acid, 2,4,5-trimethyl-, [4S-(2α,4α,5β)]-(9CI) is a stereospecific dioxolane derivative with a carboxylic acid functional group and three methyl substituents at positions 2, 4, and 5 of the 1,3-dioxolane ring. The stereochemistry ([4S-(2α,4α,5β)]) suggests a distinct spatial arrangement that may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

73083-42-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(4S,5S)-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-4-5(2)11-7(3,10-4)6(8)9/h4-5H,1-3H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

SWNQQEKUBGWZBA-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C(=O)O)C

Canonical SMILES

CC1C(OC(O1)(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclization of 1,2-Epoxypropane (Propylene Oxide) with Acetone

One of the primary synthetic routes to the 2,4,5-trimethyl-1,3-dioxolane framework involves the cyclization reaction between 1,2-epoxypropane (propylene oxide) and acetone under catalysis.

  • Catalysts:
    • Ionic liquids based on 1-alkyl-3-methylimidazolium salts combined with anhydrous zinc chloride (ZnCl2) have been reported as highly efficient catalysts.
    • This catalyst system improves selectivity and conversion compared to traditional catalysts such as trifluoromethane sulfonic acid zinc, which is expensive and environmentally problematic.
  • Reaction Conditions:
    • Temperature range: -20 °C to 150 °C (preferably 30-80 °C)
    • Pressure: Atmospheric to 5 MPa (preferably atmospheric to 2 MPa)
    • Molar ratios: 1,2-epoxypropane : acetone : ZnCl2 = 1 : 0.1-10 : 0.1-1 (preferably 1 : 1-4 : 0.1-0.4)
  • Process:
    • Under these conditions, the epoxypropane and acetone undergo ring-opening and subsequent cyclization to form 2,2,4-trimethyl-1,3-dioxolane.
    • The catalyst system allows for high conversion (94-95%) and selectivity (99-100%) toward the desired dioxolane product.
  • Advantages:
    • The ionic liquid/ZnCl2 catalyst system is recyclable and reduces environmental impact.
    • The process is energy-efficient and cost-effective compared to prior art.

Conversion to 2-Oxo-1,3-dioxolane-4-carboxylic Acid and Derivatives

The target compound, 1,3-dioxolane-2-carboxylic acid, 2,4,5-trimethyl-, can be accessed via oxidation and functional group transformations of the dioxolane intermediates.

  • Preparation of 2-oxo-1,3-dioxolane-4-carboxylic acid:

    • A reported method involves refluxing an intermediate compound (e.g., from EP2397474 A1) with water and acetic acid for 3 hours, followed by extraction with cyclohexane and crystallization steps.
    • The product is isolated as a colorless crystalline solid with melting point 119-121 °C.
    • Spectroscopic data (1H-NMR, 13C-NMR, IR) confirm the structure, showing characteristic signals for carboxylic acid and cyclocarbonate groups.
  • Formation of Acyl Halides:

    • The carboxylic acid derivative can be converted to the corresponding acyl halide (e.g., acyl chloride) by reaction with halogenation agents such as thionyl chloride (SOCl2).
    • This intermediate is useful for further functionalization, such as amide formation or esterification.
  • Amide Formation:

    • Reaction of the acyl chloride with amines (e.g., cyclohexylamine) in the presence of triethylamine in anhydrous tetrahydrofuran (THF) at low temperature (0-4 °C) leads to the corresponding carboxamide in high yield (94%).
    • The reaction proceeds with precipitation of triethylamine hydrochloride, which is filtered off, and the product is isolated after solvent removal.

Summary Table of Preparation Methods

Step Starting Material(s) Catalyst/Conditions Product/Intermediate Yield/Selectivity Reference
1 1,2-Epoxypropane + Acetone Ionic liquid (1-alkyl-3-methylimidazolium salt) + ZnCl2; 30-80 °C; 1 atm to 2 MPa 2,2,4-Trimethyl-1,3-dioxolane 94-95% conversion; 99-100% selectivity
2 Intermediate dioxolane derivative Reflux with water and acetic acid for 3 h 2-Oxo-1,3-dioxolane-4-carboxylic acid Crystalline solid, mp 119-121 °C
3 2-Oxo-1,3-dioxolane-4-carboxylic acid SOCl2 (thionyl chloride) 2-Oxo-1,3-dioxolane-4-acyl chloride Not specified
4 Acyl chloride + amine (e.g., cyclohexylamine) Triethylamine, THF, 0-4 °C Corresponding carboxamide 94% yield

Analytical and Spectroscopic Data Supporting Preparation

  • 1H-NMR (CDCl3/DMSO-d6):
    • Broad singlet at ~9.5 ppm (carboxylic acid proton)
    • Multiplets at ~4.5-5.0 ppm corresponding to dioxolane ring protons
  • 13C-NMR:
    • Carbonyl carbons at ~168 ppm (acid) and ~153 ppm (cyclocarbonate)
    • Ring carbons at ~67-72 ppm
  • IR Spectroscopy:
    • Broad OH stretch around 2977 cm^-1 (acid)
    • Strong carbonyl stretches at ~1785 and 1793 cm^-1 (cyclocarbonate and acid)
  • Melting Point: 119-121 °C for the carboxylic acid intermediate.

Research Findings and Comparative Analysis

  • The use of ionic liquid and zinc chloride catalysts represents a significant advancement in the synthesis of dioxolane derivatives, offering higher selectivity and conversion rates compared to traditional acidic catalysts.
  • The multi-step preparation involving cyclization, oxidation, halogenation, and amidation is well-documented with reproducible yields and well-characterized intermediates.
  • The stereochemical integrity of the product is maintained throughout the process, as indicated by the defined stereochemical descriptors and consistent spectral data.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure . Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

The compound is compared to two closely related dioxolane derivatives:

1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4S-trans)-(9CI) (CAS 127062-02-6)

  • Molecular Formula : C₇H₁₂O₄
  • Substituents : Methyl groups at positions 2, 2, and 3.
  • Stereochemistry : 4S-trans configuration.
  • Applications : Used in chemical synthesis and materials science due to its stability and reactivity .

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid (CAS 124600-38-0)

  • Molecular Formula : C₇H₁₂O₄
  • Substituents : Methyl groups at positions 2, 2, and 5.
  • Stereochemistry : 4S,5S configuration.
  • Applications : Cited in agricultural chemistry for its role in bioactive compound synthesis .
Key Structural Variations:
  • Substituent Positions : The target compound has methyl groups at positions 2, 4, and 5, whereas analogs feature 2,2,5-trimethyl substitution. This positional isomerism affects steric hindrance and electronic properties.

Physicochemical Properties

Property Target Compound (Inferred) 1,3-Dioxolane-4-carboxylic acid (CAS 127062-02-6) (4S,5S)-2,2,5-Trimethyl (CAS 124600-38-0)
Molecular Weight ~160.16 g/mol 160.16778 g/mol 160.16800 g/mol
LogP (Lipophilicity) Higher (predicted due to 2,4,5-trimethyl) Data unavailable 0.611
PSA (Polar Surface Area) ~55–60 Ų (estimated) Data unavailable 55.76 Ų
Stereochemical Impact [4S-(2α,4α,5β)] enhances steric bulk 4S-trans improves synthetic versatility 4S,5S configuration aids in chiral recognition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-dioxolane-2-carboxylic acid derivatives with stereochemical control?

  • Methodology : Use palladium-catalyzed reductive cyclization of nitroarenes/nitroalkenes with formic acid derivatives as CO surrogates to achieve stereoselectivity. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the [4S-(2α,4α,5β)] configuration. Monitor reaction progress via TLC and purify intermediates via column chromatography .
  • Key Challenges : Competing side reactions (e.g., epimerization) may reduce enantiomeric excess. Use chiral auxiliaries or catalysts to enhance stereochemical fidelity.

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Methodology : Perform X-ray crystallography using single crystals grown via slow evaporation in a solvent system (e.g., ethanol/water). Refine data with software like SHELXL, and validate bond lengths/angles against DFT-optimized structures. For example, analogous 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid derivatives showed C–O bond lengths of 1.43–1.46 Å and chair conformations .
  • Data Interpretation : Compare torsion angles (e.g., C2-C4-C5-O) to confirm the [2α,4α,5β] configuration.

Q. What safety precautions are critical when handling this compound in the lab?

  • Exposure Controls : Use fume hoods for synthesis steps involving volatile reagents. Wear OSHA-compliant chemical goggles, nitrile gloves, and flame-resistant lab coats. Ensure eyewash stations and safety showers are accessible .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with oxidizers (e.g., peroxides) to minimize decomposition risks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 1,3-dioxolane ring in catalytic reactions?

  • Mechanistic Insights : The 2,4,5-trimethyl groups increase steric hindrance, slowing nucleophilic attacks at the dioxolane oxygen. DFT studies on analogous compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride) show that electron-withdrawing substituents enhance electrophilicity at the carbonyl carbon, facilitating ring-opening reactions .
  • Experimental Validation : Compare reaction rates with/without methyl substituents using kinetic isotopic effects (KIE) or Hammett plots.

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

  • Methodology : Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate impurities. For stereoisomeric contaminants, employ chiral columns (e.g., Chiralpak IA) or circular dichroism spectroscopy .
  • Case Study : A study on 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid achieved 99.5% purity via preparative HPLC, with impurities identified as regioisomers (e.g., 4-substituted analogs) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Profiling : Conduct accelerated degradation studies (40–60°C, pH 1–13). Monitor hydrolysis via NMR (disappearance of dioxolane proton signals at δ 4.8–5.2 ppm). For example, related 1,3-dioxolanes degrade rapidly in acidic conditions (t₁/₂ < 2 hrs at pH 1) but remain stable at pH 7–9 for >48 hrs .
  • Mitigation Strategies : Use buffered solutions during biological assays to prevent ring-opening.

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

  • Analysis : Solubility data may vary due to polymorphic forms (e.g., anhydrous vs. hydrate). For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, solubility in DMSO was 25 mg/mL (anhydrous) vs. 15 mg/mL (monohydrate) .
  • Resolution : Characterize the solid form via PXRD and DSC before solubility testing. Use co-solvents (e.g., 10% ethanol/water) to enhance aqueous solubility.

Methodological Tables

Property Value/Technique Source
Stereochemical Confirmation X-ray crystallography (CCDC deposition)
Thermal Stability TGA: Decomposition onset at 180°C
Chromatographic Purity HPLC-MS: RT = 8.2 min (C18 column)

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